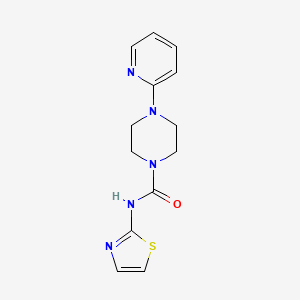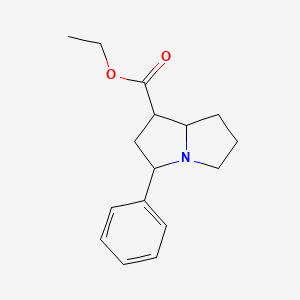![molecular formula C8H7BrN2 B2363538 5-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 377779-74-3](/img/structure/B2363538.png)
5-Bromo-7-methylimidazo[1,2-a]pyridine
Overview
Description
5-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 377779-74-3 . It has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .It is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Chemical Reactivity and Synthesis
5-Bromo-7-methylimidazo[1,2-a]pyridine, like its derivatives, is used in various chemical synthesis processes. For instance, the reaction of 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine with N-bromosuccinimide demonstrates the compound's reactivity, leading to the formation of bromo and formylimidazo derivatives (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004). Moreover, the efficient synthesis of imidazo[4,5-b]pyridine derivatives and their biological interest are highlighted in the study by Xing, Liu, and Wu (2013), pointing to the broader utility of similar compounds in synthesizing biologically relevant molecules (Xing, Liu, & Wu, 2013).
Catalytic Processes and Synthesis
In another application, this compound-related compounds have been used in catalytic processes. The synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br is an example, showcasing the compound's role in facilitating catalytic reactions (Shaabani, Soleimani, & Maleki, 2006).
Biological and Medicinal Applications
The compound's derivatives also find applications in medicinal chemistry. For instance, 7-azaindazole chalcone derivatives synthesized from a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, were evaluated for their anti-inflammatory and analgesic activities, indicating potential medicinal applications (Chamakuri, Muppavarapu, & Yellu, 2016).
Safety and Hazards
The safety information for 5-Bromo-7-methylimidazo[1,2-a]pyridine indicates that it has a GHS07 pictogram and the signal word is "Warning" . Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBHTDASBBWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)
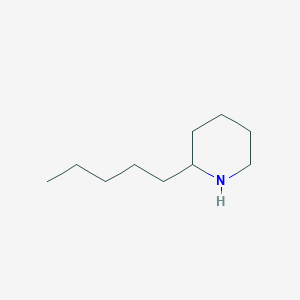

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
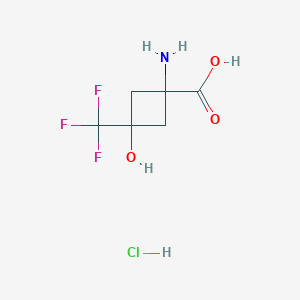
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
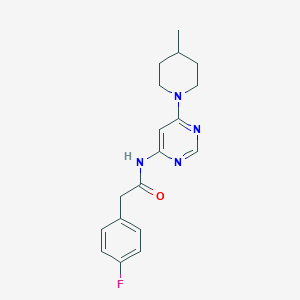
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
